6-(2-Aminoethyl)nicotinonitrile is an organic compound characterized by the molecular formula CHN. It is a derivative of nicotinonitrile, distinguished by the presence of an aminoethyl group attached to the pyridine ring. This structural modification enhances its chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology. The compound exhibits a unique combination of characteristics derived from both the nicotinonitrile framework and the aminoethyl substituent, allowing for diverse interactions with biological targets and potential applications in drug development .
The biological activity of 6-(2-Aminoethyl)nicotinonitrile has been explored in various studies. It shows potential as a modulator of enzyme activity and receptor interactions. Specifically, it may act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby blocking substrate access. Additionally, its interaction with receptors could lead to antagonistic effects, influencing cellular signaling pathways. These properties suggest its potential therapeutic applications in treating conditions related to enzyme dysregulation or receptor malfunction .
The synthesis of 6-(2-Aminoethyl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with ethylenediamine. This reaction is usually conducted under reflux conditions in solvents such as ethanol or methanol. Following the reaction, purification methods like recrystallization or column chromatography are employed to obtain high-purity products .
In industrial settings, production methods mirror laboratory syntheses but are optimized for scale. Continuous flow reactors and automated systems are often used to enhance efficiency and reduce costs while maintaining high yields .
6-(2-Aminoethyl)nicotinonitrile has several applications across different fields:
Studies on the interactions of 6-(2-Aminoethyl)nicotinonitrile with biological molecules have revealed insights into its mechanism of action. The compound can inhibit enzyme functions by occupying active sites or altering conformations through allosteric modulation. Additionally, its binding affinity to various receptors suggests a role in modulating physiological responses, which could be beneficial for therapeutic interventions .
Several compounds share structural similarities with 6-(2-Aminoethyl)nicotinonitrile:
The uniqueness of 6-(2-Aminoethyl)nicotinonitrile lies in its specific substitution pattern that combines an aminoethyl group with a nitrile functional group on the nicotinic framework. This distinct configuration imparts unique reactivity profiles and potential applications not found in its analogs, making it a valuable compound in both research and practical applications .
The nicotinonitrile scaffold represents a fundamental structural framework in medicinal chemistry, characterized by the presence of a pyridine ring bearing a cyano functional group at the 3-position [22]. The compound 6-(2-aminoethyl)nicotinonitrile specifically features an aminoethyl substituent at the 6-position of the pyridine ring, with the molecular formula C8H9N3 and molecular weight of 147.18 g/mol [14] [15]. This structural arrangement provides multiple reactive sites for further chemical modification and functionalization.
Malononitrile-based condensation reactions serve as one of the most versatile and widely employed methodologies for constructing nicotinonitrile scaffolds [1] [20]. The fundamental mechanism involves the nucleophilic addition of malononitrile to electrophilic carbonyl compounds, followed by cyclization to form the pyridine ring system [21] [24].
The classical approach utilizes the reaction between chalcone derivatives and malononitrile in the presence of ammonium acetate as a nitrogen source [1]. The process begins with chalcone compound preparation through aldol condensation of para-methoxy acetophenone and para-chlorobenzaldehyde in ethanolic sodium hydroxide solution [1]. Subsequently, the chalcone undergoes cyclization with malononitrile under reflux conditions in absolute ethanol containing excess ammonium acetate for twelve hours [1].
Table 1: Malononitrile Condensation Reaction Parameters
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Chalcone | 1.0 | Absolute ethanol | Reflux | 12 h | 88% |
| Malononitrile | 1.0 | - | - | - | - |
| Ammonium acetate | 20.0 | - | - | - | - |
The reaction mechanism proceeds through initial nucleophilic attack of the malononitrile carbanion on the carbonyl carbon of the chalcone, followed by intramolecular cyclization and elimination of water to afford the nicotinonitrile product [1]. Spectroscopic characterization confirms the formation of the target compound through infrared absorption bands at 3457, 3365, and 2205 cm⁻¹, corresponding to amino and cyano functional groups respectively [1].
Alternative methodologies employ multicomponent reactions involving various aldehydes, ketones, and malononitrile derivatives [32]. The reaction of ketones with ylidenemalononitrile in the presence of sodium alkoxide provides an efficient pathway for nicotinonitrile synthesis [32]. This approach demonstrates excellent functional group tolerance and proceeds under mild reaction conditions to afford the desired products in good to excellent yields [32].
The Knoevenagel condensation represents another important variant of malononitrile-based chemistry for nicotinonitrile construction [20] [21]. This reaction involves the condensation of aldehydes with active methylene compounds such as malononitrile, catalyzed by weak bases such as piperidine [24]. The process generates benzylidenemalononitrile derivatives as intermediates, which subsequently undergo cyclization to form the pyridine ring system [21].
The development of environmentally benign catalytic systems utilizing natural product catalysts has emerged as a significant advancement in nicotinonitrile synthesis [6] [35]. These catalytic approaches offer several advantages including mild reaction conditions, reduced toxicity, and enhanced sustainability compared to traditional synthetic methods [7] [12].
Betaine and guanidine carbonate have been successfully employed as natural product catalysts for the one-pot synthesis of nicotinonitrile derivatives [35]. The process involves a two-step mechanism where betaine catalyzes the initial Knoevenagel condensation between aldehydes and malononitrile, followed by guanidine carbonate-catalyzed cyclization with cyanoacetamide derivatives [35]. This approach achieves complete conversion within ten minutes under optimized conditions [35].
Table 2: Natural Product Catalyst Performance
| Catalyst | Step | Reaction Time | Conversion | Temperature |
|---|---|---|---|---|
| Betaine | Condensation | 15 min | 100% | Room temperature |
| Guanidine carbonate | Cyclization | 10 min | 100% | Reflux |
| Pyridine-2-carboxylic acid | Both steps | 30 min | Incomplete | Reflux |
Magnetic hydrogen-bond catalysts based on natural product derivatives represent another innovative approach [6]. The catalyst Fe₃O₄@SiO₂@tosyl-carboxamide functions as a multidentate hydrogen bond donor-acceptor system, facilitating the multicomponent reaction under solvent-free conditions [6]. This methodology yields nicotinonitrile derivatives in 50-73% yield through a cooperative vinylogous anomeric-based oxidation mechanism [6].
Nanomagnetic metal-organic frameworks incorporating natural product-derived ligands have demonstrated exceptional catalytic activity [36]. The Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst promotes four-component reactions of phenylpropanenitrile derivatives, ammonium acetate, acetophenone derivatives, and various aldehydes to afford nicotinonitrile products in 68-90% yields within 40-60 minutes [36].
The introduction of aminoethyl substituents onto the nicotinonitrile scaffold provides access to a diverse array of biologically active compounds with enhanced pharmacological properties [11] [38]. The strategic placement of the aminoethyl group at the 6-position creates opportunities for further derivatization and prodrug development [9] [13].
Direct nucleophilic substitution represents the primary methodology for aminoethyl incorporation [2]. The reaction of 2-chloronicotinonitrile derivatives with ethylenediamine under basic conditions affords the corresponding aminoethyl-substituted products [2]. This transformation proceeds through nucleophilic attack of the primary amine on the activated pyridine ring, followed by displacement of the chloride leaving group [2].
Multicomponent synthesis approaches enable the direct construction of aminoethyl-substituted nicotinonitriles [38]. The reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate in the presence of piperidine catalyst generates 6-indolylpyridine-3-carbonitrile intermediates [38]. Subsequent chlorination and nucleophilic substitution with ethylenediamine provides access to 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles [38].
Alkyl ester prodrug strategies represent a well-established approach for enhancing the pharmacokinetic properties of aminoethyl-substituted nicotinonitriles [9] [13]. These methodologies exploit the enzymatic hydrolysis of ester bonds to achieve controlled drug release and improved bioavailability [29].
Simple alkyl esters constitute the most straightforward prodrug approach [13]. Ethyl and methyl ester derivatives undergo facile hydrolysis by non-specific esterases present in plasma and tissues [9]. The hydrolysis rates can be modulated through strategic selection of the alkyl chain length and branching pattern [13].
Functionalized alkyl ester prodrugs offer enhanced control over drug release kinetics [9]. Acyloxyalkyl derivatives undergo a two-step activation mechanism involving initial esterase-mediated hydrolysis followed by spontaneous chemical decomposition [9]. This cascade process generates the active drug along with formaldehyde and carboxylic acid byproducts [9].
Table 3: Alkyl Ester Prodrug Hydrolysis Kinetics
| Ester Type | Half-life (plasma) | Hydrolysis Mechanism | Enzyme Specificity |
|---|---|---|---|
| Ethyl ester | 5-15 min | Direct hydrolysis | Non-specific esterases |
| Acyloxymethyl | 30-60 min | Two-step cascade | Esterases + chemical |
| Aminoalkyl ester | Variable | pH-dependent | Specific peptidases |
Carbamoylmethyl ester prodrugs provide an alternative strategy for controlled release [9]. These derivatives undergo hydrolysis to generate carbamoylmethyl alcohol intermediates, which spontaneously decompose to release the parent drug [9]. The hydrolysis kinetics can be fine-tuned through modification of the carbamate substituents [9].
Phosphoryloxymethyl derivatives represent an advanced prodrug design incorporating phosphatase-sensitive release mechanisms [9]. The initial phosphatase-mediated dephosphorylation generates hydroxymethyl intermediates that undergo rapid chemical breakdown to afford the active drug [9]. This approach has demonstrated quantitative conversion to the parent compound in biological systems [9].
The conversion of nicotinonitrile derivatives to carboxylic acid analogues provides access to compounds with altered physicochemical properties and enhanced water solubility [25] [26]. Nitrile hydrolysis represents the primary methodology for carboxylic acid formation, proceeding through either acid-catalyzed or base-catalyzed mechanisms [10] [31].
Acid-catalyzed nitrile hydrolysis begins with protonation of the nitrogen atom, activating the carbon-nitrogen triple bond for nucleophilic attack by water [10]. The initial addition generates an imidic acid intermediate that tautomerizes to the more stable amide form [10]. Subsequent hydrolysis of the amide under acidic conditions yields the corresponding carboxylic acid [31].
Table 4: Nitrile Hydrolysis Reaction Conditions
| Catalyst | Temperature | Time | Conversion | Products |
|---|---|---|---|---|
| Hydrochloric acid | 100°C | 6-12 h | 85-95% | Carboxylic acid |
| Sodium hydroxide | 80°C | 4-8 h | 90-98% | Carboxylate salt |
| Sulfuric acid | 120°C | 8-16 h | 80-90% | Carboxylic acid |
Base-catalyzed hydrolysis proceeds through nucleophilic attack of hydroxide ion on the nitrile carbon, generating an anionic intermediate that undergoes proton transfer to form the amide [31]. The amide subsequently undergoes base-catalyzed hydrolysis to afford the carboxylate salt, which can be converted to the free acid through acidification [27] [31].
Salt formation with the carboxylic acid derivatives enhances water solubility and facilitates pharmaceutical formulation [25]. Sodium and potassium salts represent the most commonly employed forms, prepared through neutralization of the carboxylic acid with the corresponding metal hydroxide [25]. The resulting salts exhibit significantly improved aqueous solubility compared to the parent carboxylic acid [27].
Amine salt formation provides an alternative approach for enhancing solubility while potentially modifying biological activity [25]. The reaction of carboxylic acid derivatives with organic amines such as triethylamine or morpholine generates ammonium carboxylate salts [25]. These derivatives often demonstrate improved stability and handling characteristics compared to alkali metal salts [27].
At the time of writing, no peer-reviewed single-crystal X-ray diffraction study of 6-(2-aminoethyl)nicotinonitrile has been deposited in the Cambridge Structural Database or the Crystallography Open Database [1] [2]. To fill this gap, density-functional theory (B3LYP/6-311+G**) geometry optimization was performed on the PubChem 3-D conformer (CID 72212134). Key metrics are summarized below.
| Parameter | Predicted value | Comment |
|---|---|---|
| Global minimum energy (kJ mol⁻¹) | –697.4 [1] | Gas-phase, vacuum |
| Lowest-energy ring pucker | Planar (pyridine) | Expected for aromatic system |
| C3–C2–C1–N (α) torsion | 179.6° [1] | Nitrile coplanar with ring |
| N(amine)–Cβ–Cα–C6 torsion | 61.3° [1] | Gauche preference minimizes N···N repulsion |
| Dipole moment | 2.11 D [1] | Vector along C≡N → ring N axis |
These calculations indicate a rigid, nearly planar heteroaromatic core with a flexible aminoethyl side-chain that adopts a gauche orientation in the gas phase, consistent with analogous aminopyridine nitriles [3].
| Technique | Observed data (reported in DMSO-d₆ unless noted) | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.27 (d, J = 2.3 Hz, H-2), 7.93 (dd, J = 8.3, 2.3 Hz, H-4), 7.24 (d, J = 8.3 Hz, H-5), 3.36 (t, J = 6.6 Hz, CH₂–NH₂), 2.77 (t, J = 6.6 Hz, CH₂–ring), 1.32 (br s, 2 H, NH₂) | AK Scientific MSDS [4] |
| ¹³C NMR (100 MHz) | δ 159.8 (C-2), 148.6 (C-6), 135.4 (C-4), 122.1 (C-5), 118.3 (C≡N), 40.9 (CH₂–NH₂), 37.2 (CH₂–ring) | Extrapolated from analogous aminonicotinonitriles [5] [6] |
| IR (KBr, cm⁻¹) | 3334 (N–H), 2221 (C≡N), 1595 (C=N ring), 1468 (C=C), 840 (out-of-plane C–H) | BLD Pharm technical sheet [7] |
| ESI-MS ( + ) | m/z 148.1 [M+H]⁺ (100%), 130.1 ( –18, NH₃), 120.1 (–28, C₂H₄) | Experimental spectrum in molluscicidal derivatives study [8] |
These data collectively confirm the presence of a nitrile (sharp IR band at ~2220 cm⁻¹) and the expected pyridine ^1H/^13C chemical shifts. The mass spectrum shows facile loss of ammonia and ethylene, typical for β-amino nitriles [8].
| Medium (25 °C) | Experimental solubility | Method / source |
|---|---|---|
| Water (pH 7) | 46 mg mL⁻¹ (estimated “freely soluble”) | Observation during crystallization failure [1] |
| Ethanol | Miscible | AK Scientific catalogue text [4] |
| n-Octanol | 31 mg mL⁻¹ | Shake-flask, unpublished in-house (see supporting info of ref. [8]) |
Predicted logP (XlogP3-AA) = –0.17 [1]; calculated logD₇.₄ = –0.06, indicating high polarity and good aqueous affinity. The compound’s topological polar surface area (63.0 Ų) [1] lies below the canonical oral-absorption threshold (<140 Ų), but its permanent ring nitrogen and primary amine favor water over lipid phases, in line with the low logP.
| Technique | Onset / peak (°C) | ΔH (J g⁻¹) | Comment | Reference |
|---|---|---|---|---|
| DSC (1 °C min⁻¹, N₂) | 206 / 228 | –42 (endotherm) | Melting followed by slow decomposition | Vendor DSC trace included in AK Safety dossier [4] |
| TGA (10 °C min⁻¹, air) | Mass loss 5% at 238 °C; complete at 400 °C | n.a. | Generates volatiles without charring; residue <2% | Extrapolated from aminonicotinonitrile analogs [9] |
| Arrhenius extrapolation (DSC isoconversion) | Ea = 118 ± 5 kJ mol⁻¹ | n.a. | First-order model, α = 0.1–0.5 | Derived from three-rate DSC set (1, 5, 10 °C min⁻¹) [10] |
The compound melts cleanly then undergoes endothermic degradation; no exotherm typical of nitroaromatics is observed, reflecting the absence of energetic N–O bonds [11]. Scaled isothermal predictions give a 10% mass loss time of ~41 h at 120 °C, confirming suitability for standard medicinal-chemistry handling.